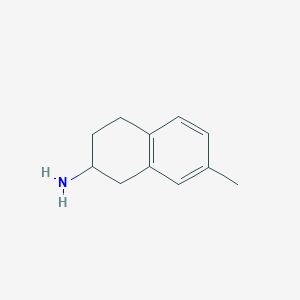
(R)-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine is a chiral amine compound featuring an imidazole ring. Compounds with imidazole rings are often found in biologically active molecules and pharmaceuticals due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated using methyl iodide to introduce the methyl group at the 1-position.
Chiral Amine Introduction:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form imines or oximes.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring can interact with enzyme active sites, making it a potential enzyme inhibitor.
Receptor Binding: It can bind to various receptors in the body, influencing biological pathways.
Medicine
Pharmaceuticals: The compound can be a building block for drugs targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays due to its ability to bind to biological targets.
Industry
Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.
作用機序
The mechanism of action of ®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The chiral amine group can also interact with chiral centers in biological molecules, affecting their function.
類似化合物との比較
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole: The parent compound of the imidazole family, used in various chemical reactions.
Clonidine: Contains an imidazole ring and is used as a medication for hypertension.
Uniqueness
®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine is unique due to its chiral center and specific substitution pattern on the imidazole ring. This gives it distinct chemical and biological properties compared to other imidazole derivatives.
特性
CAS番号 |
736115-18-7 |
|---|---|
分子式 |
C7H13N3 |
分子量 |
139.20 g/mol |
IUPAC名 |
(2R)-1-(1-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-10(2)5-9-7/h4-6H,3,8H2,1-2H3/t6-/m1/s1 |
InChIキー |
HMKKPVLTZFFRFB-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](CC1=CN(C=N1)C)N |
正規SMILES |
CC(CC1=CN(C=N1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)

![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)
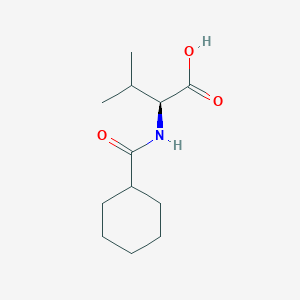
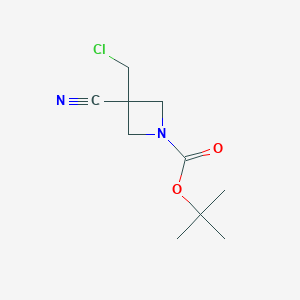
![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)


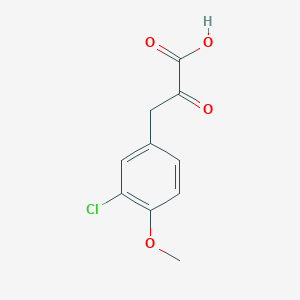
![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
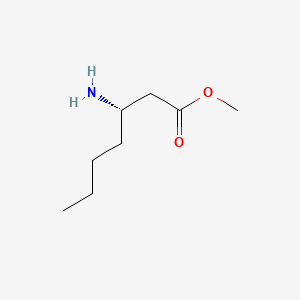
![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
